
Mal-NH-PEG16-CH2CH2COOPFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-NH-PEG16-CH2CH2COOPFP ester involves the conjugation of a maleimide group to a polyethylene glycol chain, followed by the attachment of a pentafluorophenyl ester. The reaction typically proceeds under mild conditions, using solvents such as dichloromethane or dimethylformamide. The reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The compound is then stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-NH-PEG16-CH2CH2COOPFP ester primarily undergoes substitution reactions. The maleimide group reacts with thiol groups on target proteins, forming stable thioether bonds. The pentafluorophenyl ester reacts with amine groups, facilitating the conjugation of the PEG chain to various molecules .
Common Reagents and Conditions
Maleimide-thiol reaction: Typically conducted in aqueous buffers at neutral pH.
Pentafluorophenyl ester-amine reaction: Often performed in organic solvents like dimethylformamide or dichloromethane, with a base such as triethylamine
Major Products Formed
The major products formed from these reactions are conjugates of the PEG chain with proteins or other molecules, resulting in PROTACs that can target specific proteins for degradation .
Wissenschaftliche Forschungsanwendungen
Mal-NH-PEG16-CH2CH2COOPFP ester is widely used in scientific research, particularly in the development of PROTACs. These compounds have applications in:
Chemistry: Used to study protein-protein interactions and the effects of targeted protein degradation.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Potential therapeutic applications in targeting disease-causing proteins for degradation, offering a novel approach to drug development.
Industry: Utilized in the production of specialized reagents and tools for biochemical research
Wirkmechanismus
Mal-NH-PEG16-CH2CH2COOPFP ester functions as a linker in PROTACs, facilitating the recruitment of target proteins to E3 ubiquitin ligases. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain enhances the solubility and stability of the PROTAC, improving its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Mal-NH-PEG16-CH2CH2COOPFP ester is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This enhances its ability to bridge larger distances between the target protein and the E3 ubiquitin ligase, potentially improving the efficiency of protein degradation .
Eigenschaften
Molekularformel |
C48H75F5N2O21 |
|---|---|
Molekulargewicht |
1111.1 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C48H75F5N2O21/c49-43-44(50)46(52)48(47(53)45(43)51)76-42(59)4-7-60-9-11-62-13-15-64-17-19-66-21-23-68-25-27-70-29-31-72-33-35-74-37-38-75-36-34-73-32-30-71-28-26-69-24-22-67-20-18-65-16-14-63-12-10-61-8-5-54-39(56)3-6-55-40(57)1-2-41(55)58/h1-2H,3-38H2,(H,54,56) |
InChI-Schlüssel |
SOYKLWKHWGFIFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


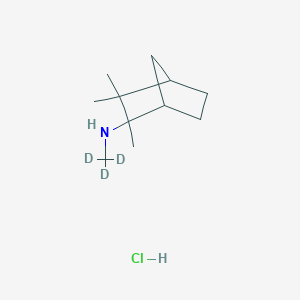

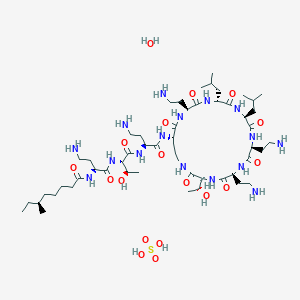



![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)
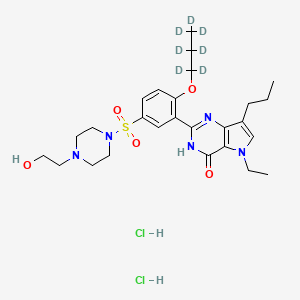
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
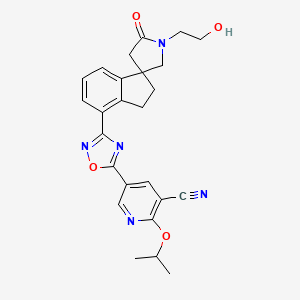
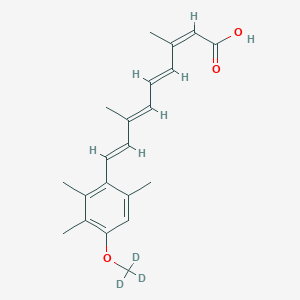
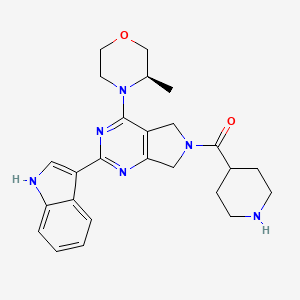
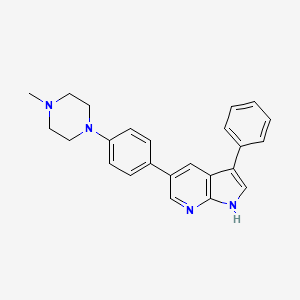
![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
